5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives The pyrrole ring is then constructed via cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the benzimidazole ring can produce dihydro derivatives.
Scientific Research Applications
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. The compound may also inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5-nitrobenzimidazole.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole.
Uniqueness
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one is unique due to the combination of the benzimidazole and pyrrole rings, along with the isopropoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-propan-2-yloxypropyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-9-5-8-21-10-14(22)15(16(21)18)17-19-12-6-3-4-7-13(12)20-17/h3-4,6-7,11,18,22H,5,8-10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSWWHOUXRWSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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